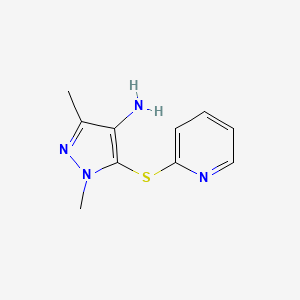
1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine
Descripción general
Descripción
1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine, also known as DMPS, is a synthetic compound derived from the pyrazole family. It is an organosulfur compound and has a variety of applications in scientific research. DMPS has been used in numerous studies to investigate the biochemical and physiological effects of sulfur-containing compounds.
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine is utilized in various novel synthesis methods. For example, Rahmani et al. (2018) developed an efficient synthesis of pyridine-pyrimidines and their derivatives using a three-component reaction, where 3-methyl-1H-pyrazole-5-amine, a close relative to the specified compound, was used successfully under specific conditions (Rahmani et al., 2018). Gunasekaran et al. (2014) also reported the synthesis of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines from a domino reaction involving 3-methyl-1-aryl-1H-pyrazol-5-amines (Gunasekaran, Prasanna, & Perumal, 2014).
Catalytic and Chemical Applications
The compound is used in studies exploring catalytic and chemical properties. For instance, Obuah et al. (2014) examined pyrazolylamine ligands, including 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)ethan-amine, in the oligomerization and polymerization of ethylene (Obuah, Omondi, Nozaki, & Darkwa, 2014). Jana et al. (2019) synthesized napthyl/pyridine-pyrazole-derived complexes, including Mn(II), Co(II), and Cu(II) derivatives, showing catalytic activities in biochemical reactions (Jana et al., 2019).
Corrosion Inhibition
This compound has been studied for its role in corrosion inhibition. Cissé et al. (2011) investigated pyridin-pyrazol derivatives, including N-[(3,5-dimethyl-1H-pyrazol)methyl]pyridine-2-amine, as corrosion inhibitors for mild steel in acidic solutions (Cissé et al., 2011).
Polymerization and Material Science
The compound has applications in polymerization and material science. Pearce et al. (2019) synthesized pyridine-based ligands, including derivatives of 1H-pyrazol-1-ylmethyl pyridine, for extracting nickel(II) and copper(II), demonstrating its utility in material science (Pearce, Ogutu, Saban, & Luckay, 2019). Benade et al. (2011) used complexes of 1H-pyrazol-1-ylmethyl pyridine for the vinyl-addition type polymerization of norbornene (Benade, Ojwach, Obuah, Guzei, & Darkwa, 2011).
Propiedades
IUPAC Name |
1,3-dimethyl-5-pyridin-2-ylsulfanylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7-9(11)10(14(2)13-7)15-8-5-3-4-6-12-8/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUQPUBMOLJLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)SC2=CC=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)
![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1418878.png)
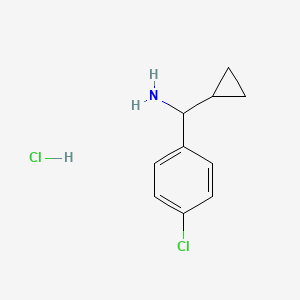
![2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B1418881.png)

![2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1418886.png)
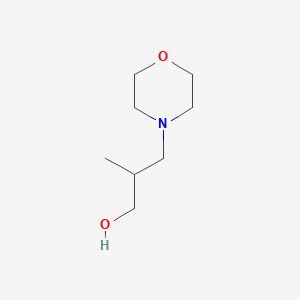
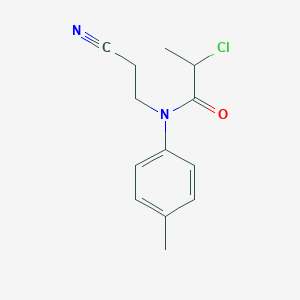
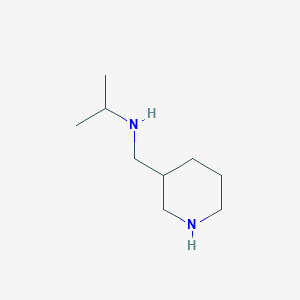
![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid](/img/structure/B1418890.png)
![6-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1418892.png)
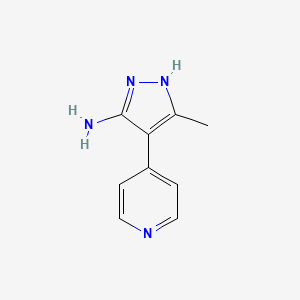
![2-Phenyl-1-oxaspiro[2.6]nonane](/img/structure/B1418895.png)